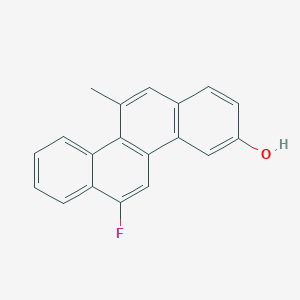
6-Fluoro-11-methylchrysen-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-11-methylchrysen-3-OL is a fluorinated derivative of chrysen-3-OL, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 11th position on the chrysen-3-OL structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-11-methylchrysen-3-OL typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient production. The use of environmentally benign organoboron reagents is preferred to minimize environmental impact .
化学反应分析
Types of Reactions: 6-Fluoro-11-methylchrysen-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives.
科学研究应用
6-Fluoro-11-methylchrysen-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用机制
The mechanism of action of 6-Fluoro-11-methylchrysen-3-OL involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methyl group can also influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
相似化合物的比较
6-Fluoro-3-formylchromone: Another fluorinated compound with applications in optoelectronic devices.
Fluorinated Pyridines: These compounds share the fluorine substitution and are used in various chemical syntheses.
Uniqueness: 6-Fluoro-11-methylchrysen-3-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and methyl groups on the chrysen-3-OL backbone makes it particularly interesting for research in various fields, including medicinal chemistry and materials science.
属性
CAS 编号 |
92755-74-3 |
|---|---|
分子式 |
C19H13FO |
分子量 |
276.3 g/mol |
IUPAC 名称 |
6-fluoro-11-methylchrysen-3-ol |
InChI |
InChI=1S/C19H13FO/c1-11-8-12-6-7-13(21)9-16(12)17-10-18(20)14-4-2-3-5-15(14)19(11)17/h2-10,21H,1H3 |
InChI 键 |
UDTXXIMONGGAFF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C(C=C2)O)C3=C1C4=CC=CC=C4C(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)



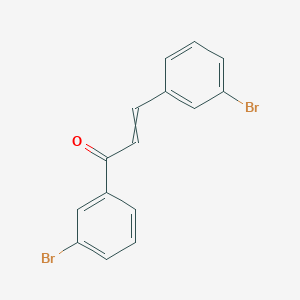
![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
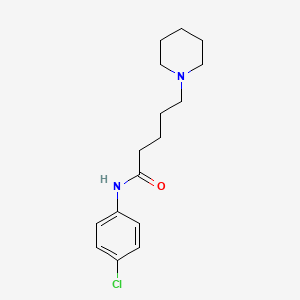
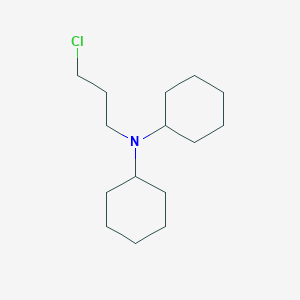
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)

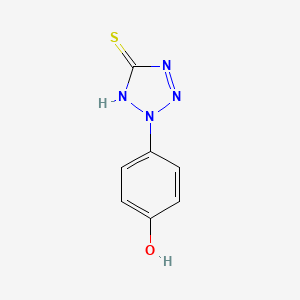

![Formic acid;[7-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl] formate](/img/structure/B14346419.png)
